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Executive Summary

The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, has emerged as a significant
tumor-associated carbohydrate antigen (TACA). Its overexpression on a wide variety of
epithelial-derived cancers, including breast, ovarian, colon, and prostate cancers, coupled with
its limited expression in normal adult tissues, makes it an attractive target for cancer
immunotherapy.[1] This technical guide provides a comprehensive overview of the
immunogenicity of LeY carbohydrate structures, detailing the immunological responses it
elicits, the experimental protocols to assess these responses, and the signaling pathways it
modulates. The aim is to equip researchers, scientists, and drug development professionals
with the core knowledge required to advance the development of LeY-targeted cancer
therapies.

Introduction to Lewis Y Immunogenicity

The Lewis Y antigen is a blood group-related carbohydrate with the structure Fucal-2Galf31-
4[Fucal-3]GIcNAcB1-R.[2] As a TACA, its potential as a vaccine candidate and a target for
monoclonal antibody and CAR-T cell therapies is under extensive investigation. However, like
many carbohydrate antigens, LeY is poorly immunogenic on its own. This is primarily because
carbohydrate antigens are typically T-cell independent antigens, which are inefficient at
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inducing a robust, long-lasting, T-cell dependent immune response characterized by 1gG
antibody production and the formation of memory B-cells.[1]

To overcome this challenge, various strategies have been developed to enhance the
immunogenicity of LeY. The most common approach is to conjugate the LeY oligosaccharide to
a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[1][3] The
carrier protein provides T-cell epitopes that, when recognized by T-helper cells, lead to the
activation of LeY-specific B-cells and subsequent class switching to produce high-affinity IgG
antibodies against LeY.[1] The use of adjuvants, such as QS-21, is also critical in potentiating
the immune response to LeY-conjugate vaccines.[1]

Quantitative Analysis of Inmune Responses to
Lewis Y

The immunogenicity of Lewis Y-based vaccines and therapies is evaluated by quantifying the
humoral and cellular immune responses. This section presents a summary of key quantitative
data from preclinical and clinical studies.

Antibody Titers

The production of anti-LeY antibodies, particularly class-switched IgG antibodies, is a primary
indicator of a successful immune response. Enzyme-Linked Immunosorbent Assay (ELISA) is
the standard method for quantifying these antibody titers.

© 2025 BenchChem. All rights reserved. 2/18 Tech Support


https://www.pnas.org/doi/10.1073/pnas.051623598
https://www.pnas.org/doi/10.1073/pnas.051623598
https://www.elsevier.es/en-revista-clinics-22-articulo-phase-ii-trial-humanized-anti-lewis-S1807593222002253
https://www.pnas.org/doi/10.1073/pnas.051623598
https://www.pnas.org/doi/10.1073/pnas.051623598
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

IgM Titer IgG Titer
Immunogen Host Adjuvant (Endpoint (Endpoint Reference
Dilution) Dilution)
LeY-KLH Mice Qs-21 Moderate High [3]
GD3-KLH,
MUC1-KLH,
MUC2-KLH _ _ _
) Mice Qs-21 High High [3]
(in polyvalent
vaccine with
LeY-KLH)
Clustered
LeY-serine Mice None IgM only Not detected [1]
Pam3Cys
Clustered
LeY-serine )
Mice None IgM and IgG IgM and IgG [1]
Pam3Cys-
KLH
Clustered
LeY-serine Mice QS-21 IgM and IgG IgM and IgG [1]
Pam3Cys
) Antibody Antibody
Ovarian _ .
responses in responses in
LeY-KLH Cancer QS-21 [1]
_ 18/24 18/24
Patients

patients

patients

T-Cell Proliferation

The activation and proliferation of T-cells in response to LeY antigen presentation is a measure
of the cellular immune response. This is often assessed using proliferation assays where T-
cells are labeled with a fluorescent dye like CFSE, and its dilution is measured as the cells
divide.
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Stimulant Cell Type Assay Metric Result Reference
% Antigen-
CFSE Specific Cells
Tetanus Human CD4+ ] ) ] ~45% (range
) Proliferation in [415]
Toxoid T-cells ] ) 16%-78%)
Assay Proliferating
Population
% Antigen-
) ) CFSE Specific Cells
Proinsulin C- Human CD4+ ) ) ) ~7.5% (range
) Proliferation in [4][5]
peptide T-cells ) ) 1%-11%)
Assay Proliferating
Population
) T-cells
Genetically ]
N N ] Cytokine responded
LeY-specific modified In vitro ) )
) ] secretionand  against LeY- [6]
CAR-T cells human T- stimulation ] )
cytolysis expressing
cells
tumor cells

Note: Direct quantitative data for T-cell proliferation in response to LeY is limited in the public

domain. The data for other antigens is provided as a reference for typical assay outcomes.

Cytokine Release Profile

The secretion of cytokines by immune cells upon stimulation with LeY antigen provides insights

into the nature of the immune response (e.g., Thl vs. Th2). Multiplex assays are commonly

used to measure the concentration of various cytokines simultaneously.
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Concentration

Stimulant Cell Type Cytokine Reference
(pg/mL)
~910 (91-fold

PMA + PHA Human PBMCs IFN-y increase over [7]

unstimulated)

~980 (49-fold
PMA + PHA Human PBMCs IL-2 increase over [7]
unstimulated)

~68 (34-fold
PMA + PHA Human PBMCs IL-4 increase over [7]

unstimulated)

~2200 (22-fold
PMA + PHA Human PBMCs IL-6 increase over [7]

unstimulated)

~750 (75-fold
PMA + PHA Human PBMCs TNF-a increase over [7]
unstimulated)

Immobilized
TGN1412 (anti- Human PBMCs IL-2 4000-5000 [8]
CD28)

Immobilized
TGN1412 (anti- Human PBMCs TNF-a 3000-5000 [8]
CD28)

Immobilized
TGN1412 (anti- Human PBMCs IL-8 50,000-100,000 [8]
CD28)

Note: The table shows cytokine release in response to general stimulants as specific
quantitative data for LeY stimulation is not readily available. These values provide a reference
for the expected magnitude of cytokine responses.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to assess the
immunogenicity of Lewis Y.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-
Lewis Y Antibodies

This protocol describes a direct ELISA for the detection of anti-LeY antibodies in serum.
Materials:

e 96-well microtiter plates

e LeY-glycoconjugate (e.g., LeY-HSA)

o Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

o Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

» Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

e Serum samples (test and control)

e Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgM)
e Substrate solution (e.g., TMB)

o Stop Solution (e.g., 2N H2S0a)

» Plate reader

Procedure:

o Coating: Dilute the LeY-glycoconjugate to 1-10 pg/mL in Coating Buffer. Add 100 pL to each
well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.

e Washing: Discard the coating solution and wash the plate three times with 200 pL/well of
Wash Buffer.
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» Blocking: Add 200 pL of Blocking Buffer to each well and incubate for 1-2 hours at room
temperature.

e Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

o Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100
pL of each dilution to the appropriate wells. Incubate for 1-2 hours at 37°C.

e Washing: Discard the serum samples and wash the plate five times with Wash Buffer.

e Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in
Blocking Buffer according to the manufacturer's instructions. Add 100 pL to each well and
incubate for 1 hour at 37°C.

e Washing: Discard the secondary antibody and wash the plate five times with Wash Buffer.

e Substrate Development: Add 100 pL of the substrate solution to each well. Incubate in the
dark at room temperature for 15-30 minutes, or until color develops.

» Stopping the Reaction: Add 50 pL of Stop Solution to each well.

e Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a
plate reader. The antibody titer is typically defined as the reciprocal of the highest serum
dilution that gives an absorbance value above a predetermined cut-off.

Flow Cytometry for Lewis Y Expression on Cancer Cells

This protocol outlines the steps for detecting LeY expression on the surface of cancer cells.
Materials:

e Cancer cell line of interest

e Phosphate-Buffered Saline (PBS)

o Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

e Fluorochrome-conjugated anti-LeY antibody

© 2025 BenchChem. All rights reserved. 7/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Fluorochrome-conjugated isotype control antibody

o Fixation/Permeabilization buffers (for intracellular staining, if required)
e Flow cytometer

Procedure:

o Cell Preparation: Harvest cells and wash them with cold PBS. For adherent cells, use a non-
enzymatic method for detachment. Resuspend the cells in cold Flow Cytometry Staining
Buffer to a concentration of 1 x 1076 cells/mL.

» Blocking (Optional): To block non-specific binding, incubate the cells with an Fc receptor
blocking agent for 10-15 minutes at 4°C.

» Staining: Aliquot approximately 1 x 1075 cells per tube. Add the predetermined optimal
concentration of the fluorochrome-conjugated anti-LeY antibody to the sample tube and the
corresponding isotype control to a separate tube.

e |ncubation: Incubate the cells for 30 minutes at 4°C in the dark.

e Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer,
centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

o Resuspension: Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.

e Acquisition: Analyze the samples on a flow cytometer. Gate on the live cell population based
on forward and side scatter properties.

e Analysis: Compare the fluorescence intensity of the cells stained with the anti-LeY antibody
to the isotype control to determine the percentage of LeY-positive cells and the mean
fluorescence intensity (MFI).

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol details a method to assess the ability of anti-LeY antibodies to mediate the killing
of LeY-expressing target cells via the complement cascade.
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Materials:

LeY-expressing target cancer cells

Anti-LeY antibody

Isotype control antibody

Complement source (e.g., baby rabbit serum)
Assay medium (e.g., RPMI 1640)

Cell viability dye (e.g., Propidium lodide or a live/dead stain for flow cytometry) or a cell lysis
detection kit (e.g., LDH release assay)

96-well plate

Flow cytometer or plate reader

Procedure:

Target Cell Preparation: Harvest and wash the target cells. Resuspend them in assay
medium at a concentration of 1 x 10”6 cells/mL.

Plating: Add 50 pL of the cell suspension (5 x 1074 cells) to each well of a 96-well plate.

Antibody Addition: Prepare serial dilutions of the anti-LeY antibody and the isotype control in
assay medium. Add 50 pL of each dilution to the appropriate wells. Include a "no antibody"
control.

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow antibody binding.

Complement Addition: Add 50 pL of the complement source (diluted in assay medium as per
optimization) to each well, except for the "no complement" control wells.

Incubation: Incubate the plate for 2-4 hours at 37°C in a COz incubator.

Cell Lysis Detection:
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o Flow Cytometry Method: Transfer the cells to flow cytometry tubes, add a viability dye
according to the manufacturer's protocol, and analyze the percentage of dead cells.

o LDH Release Method: Centrifuge the plate, transfer the supernatant to a new plate, and
measure LDH release according to the kit manufacturer's instructions.

» Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following
formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum
Release - Spontaneous Release)] x 100

(¢]

Experimental Release: Signal from target cells with antibody and complement.

[¢]

Spontaneous Release: Signal from target cells with medium only.

[¢]

Maximum Release: Signal from target cells lysed with a detergent.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways involved in the immune response to Lewis Y is crucial
for designing effective immunotherapies. This section provides diagrams of key signaling
pathways and a typical experimental workflow.

B-Cell Receptor (BCR) Signaling upon Carbohydrate
Antigen Recognition

Carbohydrate antigens like LeY can activate B-cells through the B-cell receptor (BCR). The
following diagram illustrates a simplified model of T-cell independent B-cell activation.
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T-cell Independent B-cell Activation by Lewis Y

Lewis Y-Modulated PI3K/Akt Signhaling in Cancer Cells

LeY expression on cancer cells can influence intracellular signaling pathways, such as the
PI3K/Akt pathway, which is involved in cell proliferation and survival.
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Lewis Y-Modulated PI3K/Akt Signaling Pathway
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CAR-T Cell Activation by Lewis Y

Chimeric Antigen Receptor (CAR)-T cells engineered to recognize LeY can be a potent
therapeutic strategy. The diagram below shows the signaling cascade upon CAR engagement

with the LeY antigen on a tumor cell.
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CAR-T Cell Activation Signaling Pathway

© 2025 BenchChem. All rights reserved. 14 /18 Tech Support


https://www.benchchem.com/product/b561622?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Assessing Immunogenicity

The following diagram illustrates a typical workflow for evaluating the immunogenicity of a LeY-
based vaccine candidate.

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

1. Vaccine Preparation

Synthesize LeY
Oligosaccharide

Y

Conjugate to
Carrier Protein (e.g., KLH)

Y

Formulate with
Adjuvant (e.g., QS-21)

2. Imm% 'nization

3. Immunolog‘

'cal Analysis

Click to download full resolution via product page

Experimental Workflow for Immunogenicity Assessment
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Conclusion and Future Directions

The Lewis Y carbohydrate structure represents a promising target for the development of novel
cancer immunotherapies. While its inherent low immunogenicity poses a challenge, strategies
such as protein conjugation and the use of adjuvants have shown success in eliciting
significant immune responses. The data and protocols presented in this guide provide a
foundation for researchers to design and evaluate new LeY-based therapeutic candidates.

Future research should focus on further optimizing vaccine design to enhance the magnitude
and quality of the immune response. This includes exploring novel carrier proteins, adjuvants,
and delivery systems. In addition, a deeper understanding of the T-cell epitopes involved in the
response to LeY-conjugates will be critical for developing more effective T-cell-based therapies.
The continued investigation into the signaling pathways modulated by LeY will also uncover
new therapeutic targets and strategies to overcome tumor immune evasion. Ultimately, a multi-
faceted approach, combining vaccination, monoclonal antibodies, and cellular therapies, may
hold the key to effectively targeting LeY-expressing cancers and improving patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pnas.org [pnas.org]

2. Construction, production, and characterization of humanized anti-Lewis Y monoclonal
antibody 3S193 for targeted immunotherapy of solid tumors - PubMed
[pubmed.ncbi.nim.nih.gov]

» 3. Phase Il trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone
receptor-positive breast cancer that progressed following endocrine therapy | Clinics
[elsevier.es]

e 4. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation
assays are antigen specific [frontiersin.org]

e 5. Aminority of proliferating human CD4+ T cells in antigen-driven proliferation assays are
antigen specific - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://www.benchchem.com/product/b561622?utm_src=pdf-custom-synthesis
https://www.pnas.org/doi/10.1073/pnas.051623598
https://pubmed.ncbi.nlm.nih.gov/10866319/
https://pubmed.ncbi.nlm.nih.gov/10866319/
https://pubmed.ncbi.nlm.nih.gov/10866319/
https://www.elsevier.es/en-revista-clinics-22-articulo-phase-ii-trial-humanized-anti-lewis-S1807593222002253
https://www.elsevier.es/en-revista-clinics-22-articulo-phase-ii-trial-humanized-anti-lewis-S1807593222002253
https://www.elsevier.es/en-revista-clinics-22-articulo-phase-ii-trial-humanized-anti-lewis-S1807593222002253
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1491616/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1491616/full
https://pubmed.ncbi.nlm.nih.gov/39530093/
https://pubmed.ncbi.nlm.nih.gov/39530093/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. The Lewis-Y carbohydrate antigen is expressed by many human tumors and can serve as
a target for genetically redirected T cells despite the presence of soluble antigen in serum -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 7. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in
Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Understanding the Immunogenicity of Lewis Y
Carbohydrate Structures: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b561622#understanding-the-
immunogenicity-of-lewis-y-carbohydrate-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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